molecular formula C24H18O5 B2887288 3-(2-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one CAS No. 316127-08-9

3-(2-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

Cat. No. B2887288
CAS RN: 316127-08-9
M. Wt: 386.403
InChI Key: FPOGNOSOKIRWDD-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, also known as apigenin-7-(2-oxoethyl) ether, is a flavone derivative that has attracted significant attention in the scientific community due to its potential therapeutic properties. This compound is found in various plants, including parsley, chamomile, and celery, and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Novel chromenones have been synthesized and shown to exhibit significant antibacterial and antifungal activity. The compounds were tested for their efficacy against various microbial strains, and their structures were characterized using spectroscopic methods. These findings suggest potential applications of chromenones in developing new antimicrobial agents (Mandala et al., 2013).

Phototransformation and Regioselective Photocyclisation

  • Research on chromenones' phototransformation has led to the discovery of regioselective photocyclisation processes, resulting in the formation of compounds with exotic tetracyclic scaffolds. This process underscores the potential of chromenones in photochemical studies and the synthesis of complex organic structures (Khanna et al., 2015).

Catalysis in Organic Synthesis

  • Polystyrene-supported catalysts based on chromenone derivatives have been developed and shown to facilitate Michael addition reactions efficiently. This research highlights the utility of chromenones in creating novel catalytic systems for organic synthesis, offering an environmentally friendly alternative to traditional catalysts (Alonzi et al., 2014).

Antibacterial Effects of Synthesized Derivatives

  • Chromenone derivatives have been synthesized and evaluated for their antibacterial activity against several bacterial strains. The study provides insights into the design of new antibacterial compounds with high efficacy, further expanding chromenones' potential in medicinal chemistry (Behrami & Dobroshi, 2019).

Antimicrobiotic and Anti-inflammatory Effects

  • Isolated from natural sources, certain chromenone compounds have been found to exhibit antimicrobiotic and anti-inflammatory effects. This suggests their potential application in developing treatments for inflammatory diseases and infections (Liu et al., 2008).

properties

IUPAC Name

3-(2-methoxyphenyl)-7-phenacyloxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-27-22-10-6-5-9-18(22)20-14-29-23-13-17(11-12-19(23)24(20)26)28-15-21(25)16-7-3-2-4-8-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOGNOSOKIRWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

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